N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide
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Overview
Description
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse pharmacological activities, including antitumor, antifungal, antimicrobial, anticancer, and antidiabetic properties . The compound is characterized by the presence of a bromofuran moiety and a methoxybenzenecarboximidamide group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide can be achieved through a multi-step process. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with 4-methoxybenzenecarboximidamide in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in dichloromethane at room temperature, yielding the desired compound with high purity and percentage yield .
Industrial Production Methods
Industrial production of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using environmentally friendly reagents can further improve the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound has a good binding affinity for cyclooxygenase-2 (COX-2) protein, suggesting its potential as a COX-2 inhibitor . The compound may exert its effects by inhibiting the activity of COX-2, which plays a role in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares the bromofuran moiety with N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide and has similar pharmacological activities.
Furan carboxamides:
Uniqueness
N’-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its potential as a COX-2 inhibitor further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H11BrN2O4 |
---|---|
Molecular Weight |
339.14 g/mol |
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C13H11BrN2O4/c1-18-9-4-2-8(3-5-9)12(15)16-20-13(17)10-6-7-11(14)19-10/h2-7H,1H3,(H2,15,16) |
InChI Key |
IUSGIIRBRWBFSI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(O2)Br)N |
Origin of Product |
United States |
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